molecular formula C7H7F2N3O4 B2582657 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid CAS No. 1946813-25-7

2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid

Cat. No. B2582657
CAS RN: 1946813-25-7
M. Wt: 235.147
InChI Key: UCUJNVATESPLIG-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid, also known as DFNP, is a compound that has been studied for its potential use in scientific research. DFNP is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Professor David W. C. MacMillan at Princeton University. Since then, DFNP has been studied extensively for its potential applications in various fields of research.

Mechanism of Action

2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid works by absorbing light energy and transferring it to other molecules in the reaction. This process, known as photoredox catalysis, allows 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid to facilitate a range of chemical reactions that would not be possible under normal conditions. 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid has been found to be particularly effective in the activation of C–H bonds, which are notoriously difficult to activate using traditional chemical methods.
Biochemical and physiological effects:
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid has not been studied extensively for its biochemical and physiological effects. However, it is known to be a stable compound that does not readily degrade in biological systems. 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid has also been found to be non-toxic at low concentrations, making it a potentially useful tool for studying biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is its high reactivity and selectivity. 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid can be used to facilitate a range of chemical reactions under mild conditions, making it a useful tool for synthetic chemists. However, 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is also a relatively expensive compound, which may limit its use in some labs. Additionally, 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is a highly reactive compound that requires careful handling and storage.

Future Directions

There are many potential future directions for research on 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid. One area of interest is the development of new photoredox catalysis reactions using 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid as a catalyst. Another area of interest is the use of 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid in the synthesis of natural products and pharmaceuticals. Additionally, 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid may have potential applications in the field of materials science, where it could be used to facilitate the synthesis of new materials with unique properties.

Synthesis Methods

2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The process is complex and requires a high degree of expertise in synthetic chemistry.

Scientific Research Applications

2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid has been found to have potential applications in a variety of scientific research areas. One of the main applications of 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is in the field of photoredox catalysis. 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is a potent photoredox catalyst that can be used to facilitate a range of chemical reactions under mild conditions. 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid has also been studied for its potential use in the synthesis of natural products and pharmaceuticals.

properties

IUPAC Name

2-[5-(difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O4/c1-3(7(13)14)11-5(6(8)9)4(2-10-11)12(15)16/h2-3,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUJNVATESPLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=C(C=N1)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid

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